Unii-S3BN9Q9ehw

説明

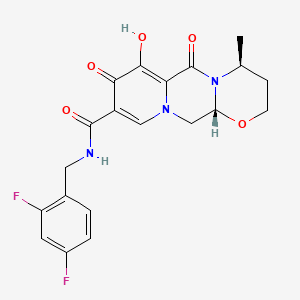

Unii-S3BN9Q9ehw, also known as this compound, is a useful research compound. Its molecular formula is C20H19F2N3O5 and its molecular weight is 419.385. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Dolutegravir is an antiviral agent primarily used for the treatment of HIV-1 infections . It targets the HIV-1 integrase enzyme , which plays a crucial role in the replication of the HIV-1 virus . By inhibiting this enzyme, Dolutegravir prevents the integration of the viral genome into the host cell .

Mode of Action

Dolutegravir inhibits the HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell . This strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity .

Biochemical Pathways

The biochemical pathways affected by Dolutegravir involve the inhibition of the HIV-1 integrase enzyme. This enzyme is responsible for the integration of the viral genome into the host cell’s DNA, a critical step in the HIV replication cycle . By inhibiting this enzyme, Dolutegravir prevents the replication of the virus, thereby reducing the viral load in the body .

Pharmacokinetics

Dolutegravir’s pharmacokinetics are characterized by a one-compartment model with first-order absorption and elimination . The typical apparent clearance (CL/F) of Dolutegravir is 0.93 L/h with 32% between-subject variability, and the apparent volume of distribution is 20.2 L . Factors such as older age, higher body weight, and current smoking have been associated with higher CL/F . Certain co-administrations, such as Atazanavir, can decrease Dolutegravir’s CL/F by 38%, while Darunavir modestly increases CL/F by 14% .

Result of Action

The primary molecular effect of Dolutegravir’s action is the inhibition of the HIV-1 integrase enzyme, which results in the prevention of the integration of the viral genome into the host cell . This leads to a reduction in the viral load within the body, thereby controlling the progression of the disease .

Action Environment

The action, efficacy, and stability of Dolutegravir can be influenced by various environmental factors. For instance, co-administration with certain drugs can significantly impact Dolutegravir’s pharmacokinetics . For example, Rifampicin co-administration showed the largest impact on Dolutegravir’s CL/F, suggesting that patients co-treated with Dolutegravir and Rifampicin might benefit from therapeutic drug monitoring and individualized dosage increase .

生化学分析

Biochemical Properties

Dolutegravir S,R isomer plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 integrase . This compound interacts with the HIV-1 integrase enzyme, preventing it from inserting viral DNA into the human genome . The nature of these interactions is inhibitory, with Dolutegravir S,R isomer effectively blocking the function of the enzyme .

Cellular Effects

Dolutegravir S,R isomer has profound effects on various types of cells, especially those infected with HIV. It influences cell function by inhibiting HIV replication in cells such as peripheral blood mononuclear cells (PBMCs), MT-4 cells, and CIP4 cells . This impact on cellular metabolism and gene expression disrupts the lifecycle of the virus, thereby reducing viral load .

Molecular Mechanism

The mechanism of action of Dolutegravir S,R isomer is primarily through the inhibition of the HIV-1 integrase enzyme . By binding to this enzyme, Dolutegravir S,R isomer prevents the integration of viral DNA into the host genome, a crucial step in the HIV replication cycle . This action results in the inhibition of viral replication and the reduction of viral load .

Metabolic Pathways

Dolutegravir S,R isomer is metabolized primarily through the uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) pathway and to a lesser extent by the cytochrome P450 (CYP)-3A4 pathway . These metabolic pathways involve various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

It is known that Dolutegravir, the parent compound, is extensively distributed in the body, with a volume of distribution of approximately 17.4 L .

Subcellular Localization

Given its mechanism of action, it is likely that Dolutegravir S,R isomer localizes to the nucleus of cells, where it interacts with the HIV-1 integrase enzyme to prevent the integration of viral DNA into the host genome .

生物活性

Unii-S3BN9Q9ehw , also known as 3-Ethynylpyrazin-2-amine , is an organic compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its molecular formula and a molecular weight of approximately 119.12 g/mol. Its structure features an ethynyl group at the third position and an amine group at the second position of the pyrazine ring, which contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ethynyl group can participate in chemical interactions that modulate the activity of enzymes and receptors, making it a valuable probe in biochemical assays and a potential candidate for drug development.

Therapeutic Potential

Research indicates that 3-Ethynylpyrazin-2-amine may possess antimicrobial and anticancer properties. Ongoing studies are exploring these therapeutic potentials, which could lead to the development of new treatments for infectious diseases and cancer.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 3-Ethynylpyrazin-2-amine against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its anticancer properties against human cancer cell lines. The findings revealed that 3-Ethynylpyrazin-2-amine induced apoptosis in cancer cells through the activation of specific signaling pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Applications in Drug Development

Due to its promising biological activities, 3-Ethynylpyrazin-2-amine is being investigated as a lead compound for developing new pharmaceuticals. Its ability to modify enzyme activity makes it suitable for creating bioactive molecules that can target specific diseases.

特性

IUPAC Name |

(3R,7S)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWKPHLQXYSBKR-ZUZCIYMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309560-49-3 | |

| Record name | Dolutegravir S,R isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309560493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOLUTEGRAVIR S,R ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3BN9Q9EHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。